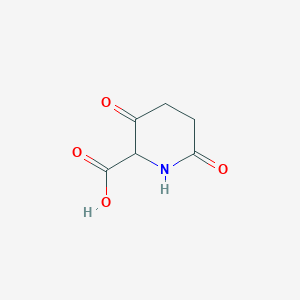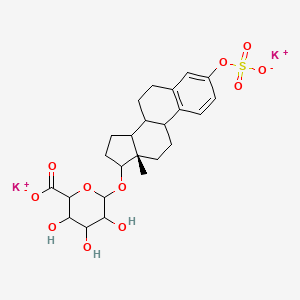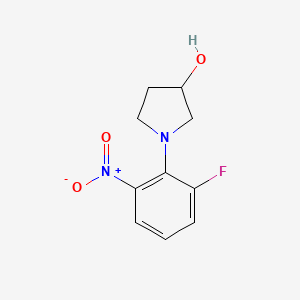
Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)- is a chiral compound with significant interest in various fields of chemistry and biology. This compound is known for its unique structural features, including a cyclopropane ring and an ethenyl group, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: Cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates is also a widely used method.
Industrial Production Methods
Industrial production methods for Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)- typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in designing peptidomimetics and antiviral agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a conformationally restricted analog of amino acids, influencing protein structure and function. Its unique structure allows it to interact with enzymes and receptors in a specific manner, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopropanecarboxylic acid (ACC): Known for its role in plant metabolism.
Coronamic Acid: A conformationally restricted analog of natural amino acids.
Norcoronamic Acid: Another analog with significant biological activity.
Uniqueness
Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)- is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(1R)-1-amino-2-ethenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4?,6-/m1/s1 |
InChI-Schlüssel |
GALLMPFNVWUCGD-BAFYGKSASA-N |
Isomerische SMILES |
C=CC1C[C@@]1(C(=O)O)N |
Kanonische SMILES |
C=CC1CC1(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)



